N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride
Description
Chemical Structure and Function: N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride (CAS 169396-88-7) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features:
- Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the α-amino functionality.
- tert-butyl (tBu) ester: Acid-labile protection for the carboxylic acid group.
- Ethyl-glycine backbone: Provides structural flexibility for peptide chain elongation.
Applications: Primarily employed in the synthesis of peptide nucleic acid (PNA) monomers, it enables controlled assembly of oligonucleotide analogs with enhanced stability .
Properties
IUPAC Name |
tert-butyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4.ClH/c1-23(2,3)29-21(26)14-24-12-13-25-22(27)28-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20;/h4-11,20,24H,12-15H2,1-3H3,(H,25,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIQOMHZCMGMIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solution-Phase Synthesis
Solution-phase synthesis remains the most widely employed method for preparing this compound. The process typically involves sequential protection, coupling, and deprotection steps:
-
Fmoc Protection of Ethylenediamine :
Ethylenediamine is selectively protected at the primary amine using fluorenylmethyloxycarbonyl (Fmoc) chloride in dichloromethane (DCM) under basic conditions (e.g., N,N-diisopropylethylamine, DIEA). The reaction proceeds at 0–5°C to minimize di-substitution. -
Coupling with Glycine tert-Butyl Ester :
The Fmoc-protected ethylenediamine intermediate is coupled to glycine tert-butyl ester using activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in dimethylformamide (DMF). DIEA is added to maintain a pH of 8–9, ensuring efficient amide bond formation. -
Hydrochloride Salt Formation :
The tertiary amine of the coupled product is protonated using hydrogen chloride (HCl) in diethyl ether or ethyl acetate, yielding the final hydrochloride salt. The product is precipitated, filtered, and washed with cold ether to remove excess reagents.
Key Reaction Conditions :
| Parameter | Value/Reagent | Role |
|---|---|---|
| Solvent | DMF | Polar aprotic medium |
| Activating Agent | HATU (2 equiv) | Carboxylate activation |
| Base | DIEA (4 equiv) | Neutralizes HCl, aids coupling |
| Temperature | 0–25°C | Controls reaction rate |
| Reaction Time | 2–4 hours | Ensures completion |
Solid-Phase Peptide Synthesis (SPPS) Adaptations
Recent advancements in SPPS have enabled the efficient synthesis of this compound on resin-bound substrates:
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Resin Functionalization :
Rink amide or Wang resins are pre-loaded with glycine tert-butyl ester using standard Fmoc chemistry. The tert-butyl group provides acid-labile protection for the carboxylate. -
Fmoc-Aminoethyl Coupling :
Fmoc-protected ethylenediamine is coupled to the resin-bound glycine using HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) and DIEA. Microwave-assisted synthesis at 50°C reduces coupling times to 30 minutes. -
Cleavage and Isolation :
The product is cleaved from the resin using a trifluoroacetic acid (TFA)/DCM mixture (30:70 v/v), followed by HCl-mediated salt formation. Purification via reversed-phase HPLC yields ≥98% purity.
Optimization of Critical Parameters
Activating Agent Selection
The choice of coupling agent significantly impacts yield and purity:
| Agent | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| HATU | 92 | 98 | Minor HOBt adduct |
| HBTU | 88 | 95 | Urea derivatives |
| HCTU | 90 | 97 | None observed |
HATU and HCTU are preferred for large-scale synthesis due to their superior coupling efficiency and minimal side reactions.
Solvent Systems
DMF is the solvent of choice for its ability to dissolve both polar and non-polar intermediates. Alternatives like NMP (N-methyl-2-pyrrolidone) show comparable yields but require higher temperatures (40–50°C).
Analytical Characterization
Spectroscopic Data
Purity and Stability
The compound is stable for >24 months at 2–8°C under inert atmosphere but degrades upon prolonged exposure to moisture (>60% RH) or light.
Industrial-Scale Production Insights
Industrial protocols emphasize cost-effectiveness and scalability:
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Continuous Flow Synthesis : Microreactors enable rapid mixing and heat dissipation, reducing reaction times by 40% compared to batch processes.
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Green Chemistry Approaches : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield.
Challenges and Mitigation Strategies
Epimerization Risks
The glycine residue’s α-carbon is susceptible to racemization at pH > 8.5. Mitigation includes:
Chemical Reactions Analysis
tert-Butyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups under specific conditions
Common reagents and conditions used in these reactions include organic solvents, acids, and bases. The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride is in Fmoc solid-phase peptide synthesis (SPPS) . This method is widely used for the synthesis of peptides due to its efficiency and the ability to produce high-purity products. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the stepwise assembly of peptides .
Key Features:
- High Purity : The compound typically exhibits a purity of ≥98% as determined by HPLC, making it suitable for sensitive applications .
- Versatile Building Block : It serves as a precursor for various peptide sequences, enabling the incorporation of glycine residues and other modifications essential for biological activity.
Pharmaceutical Research
This compound is also utilized in pharmaceutical research, particularly in the development of antibody-drug conjugates (ADCs) and other therapeutic agents. Its role as a linker in ADCs allows for the targeted delivery of cytotoxic drugs to cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity .
Applications in Drug Development:
- Targeted Therapy : By linking cytotoxic agents to antibodies via this compound, researchers can create more effective cancer treatments.
- Bioconjugation : The compound's functional groups facilitate bioconjugation processes, which are crucial for developing novel therapeutics.
Molecular Biology Applications
In molecular biology, this compound is employed in various assays and experimental setups. Its utility extends to:
- Protein Purification : Used as a component in buffers for protein extraction and purification processes.
- Cell Culture : It can be incorporated into media formulations to enhance cell growth and viability .
Ergogenic Supplements
The compound has been explored as an ingredient in ergogenic supplements due to its influence on anabolic hormone secretion. This application is particularly relevant in sports science and nutrition research, where amino acids play a critical role in muscle recovery and performance enhancement .
Case Study 1: Peptide Synthesis Optimization
A study demonstrated that incorporating this compound into peptide synthesis protocols improved yields by 20% compared to traditional methods. The researchers noted enhanced selectivity during deprotection steps, leading to fewer side reactions.
Case Study 2: Antibody-Drug Conjugate Development
In a recent project focused on ADCs, this compound was used as a linker that successfully conjugated a potent cytotoxic agent to a monoclonal antibody. The resulting ADC exhibited improved targeting capabilities and reduced off-target effects, showcasing its potential in cancer therapy.
Mechanism of Action
The mechanism of action of tert-Butyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride involves its interaction with specific molecular targets. These interactions can lead to changes in biochemical pathways, affecting cellular functions. The exact pathways and targets depend on the context of its use, such as in drug development or biochemical studies .
Comparison with Similar Compounds
Fmoc-Aeg-OtBu.HCl (tert-Butyl [2-(Fmoc-amino)ethylamino]acetate hydrochloride)
- Structural Similarities: Both compounds share the Fmoc-protected ethylamino-glycine backbone and tBu ester.
- Key Differences: Functional Group Placement: Fmoc-Aeg-OtBu.HCl lacks the direct ethyl-glycine linkage, affecting steric hindrance during coupling reactions. Synthetic Utility: Fmoc-Aeg-OtBu.HCl is more suited for introducing non-natural amino acids into peptide backbones, whereas the target compound is optimized for PNA synthesis .
Fmoc-Glu(OtBu)-OH (CAS 71989-18-9)
- Structural Features : Contains a glutamic acid side chain with a tBu-protected carboxylic acid.
- Comparison :
- Solubility : Fmoc-Glu(OtBu)-OH is less polar due to the longer glutamic acid chain, favoring solubility in organic solvents like DCM. In contrast, the target compound’s glycine backbone enhances aqueous solubility in acidic conditions (e.g., 1% acetic acid) .
- Applications : Used for introducing negatively charged residues in peptides, while the target compound is specialized for neutral PNA frameworks.
Fmoc-N-Me-Glu(OtBu)-OH (CAS 200616-40-6)
- Key Modifications: Incorporates an N-methyl group on the amino acid backbone.
- Impact :
Comparative Data Table
| Compound Name | CAS Number | Molecular Weight | Solubility | Storage Conditions | Key Applications |
|---|---|---|---|---|---|
| N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu HCl | 169396-88-7 | 424.36 g/mol | DCM, DMF, 1% AcOH | +4°C | PNA monomer synthesis |
| Fmoc-Aeg-OtBu.HCl | – | ~408.3 g/mol | DCM, THF | +4°C | Non-natural peptide insertion |
| Fmoc-Glu(OtBu)-OH | 71989-18-9 | 425.47 g/mol | DCM, DMSO | +4°C | Glutamic acid residue addition |
| Fmoc-N-Me-Glu(OtBu)-OH | 200616-40-6 | 439.50 g/mol | Water, 1% AcOH | -20°C | Conformationally restricted peptides |
Research Findings and Trends
- Synthetic Efficiency : The target compound’s glycine backbone enables faster coupling kinetics compared to bulkier analogs like Fmoc-N-Me-Glu(OtBu)-OH .
- PNA Applications : Demonstrated superior compatibility with automated synthesizers for high-yield PNA production .
- Market Availability: Sold by major suppliers (e.g., Santa Cruz Biotechnology, Glentham) at ~$101/g, reflecting its niche but essential role in peptide research .
Biological Activity
N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride is a derivative of glycine that has gained attention in peptide synthesis and biological research due to its unique structural properties and potential applications. This compound is characterized by the presence of the Fmoc (9-fluorenylmethyloxycarbonyl) protective group, which is widely used in solid-phase peptide synthesis (SPPS). Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- Fmoc group : A protective group that facilitates the synthesis of peptides.
- Glycine residue : The simplest amino acid, contributing to the compound's properties.
- tert-butyl ester : Enhances solubility and stability.
The biological activity of this compound is primarily influenced by its role as a building block in peptide synthesis. Research indicates that compounds synthesized with Fmoc-protected amino acids exhibit various biological activities, including:
- Antimicrobial properties : Peptides containing glycine derivatives have shown effectiveness against certain bacterial strains.
- Opioid receptor modulation : Structural modifications involving glycine derivatives can influence binding affinities to opioid receptors, potentially leading to analgesic effects.
Case Studies
- Opioid Receptor Binding : A study evaluated the binding affinities of peptide derivatives containing glycine residues at various opioid receptors. The results indicated that modifications at the N-terminal position significantly affected receptor selectivity and efficacy. For instance, compounds with a similar structure to this compound demonstrated enhanced selectivity for δ-opioid receptors over μ-opioid receptors, which is critical for reducing side effects associated with traditional opioids .
- Antimicrobial Activity : Another research effort focused on peptides synthesized using Fmoc-protected amino acids, including glycine derivatives. These peptides exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .
Table 1: Biological Activity Summary
Q & A
Q. What are the optimal storage conditions for N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride to ensure stability?
The compound should be stored at -20°C in a sealed, moisture-free environment to prevent hydrolysis of the tert-butyl ester or Fmoc group. Long-term storage at higher temperatures can lead to gradual decomposition, including the generation of acetic acid from ester hydrolysis . For solutions, aliquot and avoid repeated freeze-thaw cycles to minimize degradation .
Q. What solvents are recommended for dissolving this compound in peptide synthesis?
The compound is soluble in water or 1% acetic acid for aqueous-phase reactions. For organic-phase applications, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are suitable due to their compatibility with Fmoc-based solid-phase peptide synthesis (SPPS) . Pre-solubilization in minimal DMSO followed by dilution in DMF is advised to avoid solubility issues .
Q. How can researchers verify the purity of this compound before use in peptide synthesis?
Use reverse-phase HPLC with a C18 column (e.g., 5–95% acetonitrile/water gradient with 0.1% trifluoroacetic acid). Purity ≥98% is recommended for critical applications. Mass spectrometry (MS) should confirm the molecular ion ([M+H]+) at the expected m/z .
Advanced Research Questions
Q. How does the tert-butyl ester group in this compound influence its stability under acidic vs. basic conditions?
The tert-butyl ester is stable under basic Fmoc deprotection conditions (e.g., 20% piperidine in DMF) but susceptible to cleavage with strong acids like trifluoroacetic acid (TFA). This property allows selective removal during peptide side-chain deprotection . Kinetic studies using TFA titration (e.g., 95% TFA in dichloromethane) can quantify ester stability .
Q. What analytical methods are critical for identifying side products during SPPS when using this compound?
- LC-MS/MS : Detect truncated peptides or tert-butyl ester hydrolysis products.
- 19F NMR (if fluorinated analogs are used) : Monitor side reactions in real-time .
- MALDI-TOF : Confirm molecular weight integrity post-synthesis . Contradictory data between HPLC and MS may indicate incomplete coupling or oxidation; repeat synthesis with fresh coupling reagents (e.g., HATU/Oxyma Pure) to resolve .
Q. How can researchers mitigate low coupling efficiency of this compound in automated SPPS?
- Optimize activation : Use 2–4 equivalents of HATU or PyBOP with 1–2 equivalents of DIPEA in DMF.
- Double coupling : Extend reaction time to 1–2 hours per coupling cycle.
- Monitor by Kaiser test : Persistent free amines suggest steric hindrance from the ethyl-glycine backbone; consider microwave-assisted synthesis to enhance kinetics .
Q. What are the implications of residual acetic acid in commercial batches, and how can it be removed?
Residual acetic acid (from ester hydrolysis during storage) can interfere with SPPS by protonating coupling reagents. Purify the compound via C18 solid-phase extraction (water/acetonitrile gradient) or triturate with cold diethyl ether to remove acidic byproducts .
Methodological Notes
- Synthesis Troubleshooting : If unexpected byproducts arise (e.g., Fmoc deprotection before ester cleavage), validate reagent purity (e.g., piperidine) and avoid prolonged exposure to moisture .
- Safety Protocols : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy from hydrochloride salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
